

A comparative study of different extraction techniques for Enniatin B

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A Comparative Guide to Enniatin B Extraction Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of **Enniatin B**, a mycotoxin produced by Fusarium species. The selection of an appropriate extraction method is critical for accurate quantification and subsequent toxicological or pharmacological studies. This document outlines the performance of several common extraction methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.

Data Presentation: Comparison of Extraction Method Performance

The efficiency of different extraction methods for **Enniatin B** is influenced by the sample matrix, solvent system, and specific protocol parameters. The following table summarizes quantitative data from various studies to provide a comparative overview of recovery rates.



Extraction Technique	Matrix	Recovery (%)	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
Solid-Liquid Extraction (Shaker)	Wheat Flour	81% (ENB)	-	-	[1]
Pasta	103% (ENB)	-	-	[1]	_
Breakfast Cereals	50% (ENB)	-	-	[1]	
Biscuits	57% (ENB)	-	-	[1]	_
Solid-Liquid Extraction (Ultra-Turrax)	Wheat Flour	125% (ENB)	-	-	[1]
Pasta	90% (ENB)	-	-	[1]	_
Breakfast Cereals	106% (ENB)	-	-	[1]	
Biscuits	87% (ENB)	-	-	[1]	
QuEChERS	Wheat Flour	74% (ENB)	-	-	[1]
Pasta	90% (ENB)	-	-	[1]	_
Breakfast Cereals	95% (BEA)	-	-	[1]	
Biscuits	97% (BEA)	-	-	[1]	
Solid-Phase Extraction (SPE)	Human Urine	76%–103%	5-20 ng/L	-	[2]
Human Plasma	76%–103%	20-40 ng/L	-	[2]	
Dispersive Liquid-Liquid	Water	78.5%– 100.1%	0.06–0.17 μg/L	LOQ to 200 μg/L	[3]



Microextracti on (DLLME)

Note: Data for **Enniatin B** (ENB) is prioritized. Where specific data for ENB was not available, data for Beauvericin (BEA), a structurally similar mycotoxin often analyzed concurrently, is provided as an indicator of method performance. Recovery values can exceed 100% due to matrix effects that enhance the analytical signal.

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques cited in the comparative data table.

Solid-Liquid Extraction (SLE) with Shaker

This method relies on the partitioning of **Enniatin B** from a solid matrix into a liquid solvent with mechanical agitation.

Protocol:

- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 25 mL of acetonitrile/water (84:16, v/v).
- Shake vigorously for 1 hour on a rotary shaker.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into a vial for LC-MS/MS analysis.[1]

Solid-Liquid Extraction (SLE) with Ultra-Turrax

This technique employs high-speed homogenization to enhance the extraction efficiency.

Protocol:

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.



- Add 25 mL of acetonitrile.
- Homogenize the sample with an Ultra-Turrax homogenizer at 13,000 rpm for 3 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into a vial for LC-MS/MS analysis.[1]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.

Protocol:

- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds.
- Add 10 mL of acetonitrile and vortex for 1 minute.
- Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Transfer a 1 mL aliquot of the acetonitrile (upper) layer to a dispersive SPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into a vial for LC-MS/MS analysis.[1][4]

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes of interest from a complex matrix.



Protocol for Human Urine/Plasma:

- Pre-treatment (Plasma): To 250 μL of plasma, add 25 mL of MeOH/H₂O (40/60, v/v) for protein precipitation. Centrifuge and collect the supernatant.[2]
- Pre-treatment (Urine): Dilute the urine sample with a suitable buffer.
- SPE Cartridge Conditioning: Condition a graphitized carbon black (GCB) SPE cartridge with the appropriate solvent.[2]
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a solvent that removes interferences but retains Enniatin
 B.
- Elution: Elute **Enniatin B** from the cartridge using 10 mL of CH₂Cl₂/MeOH (80/20, v/v) containing 0.2% HCOOH.[2]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-phase extraction technique that offers high enrichment factors.

Protocol for Water Samples:

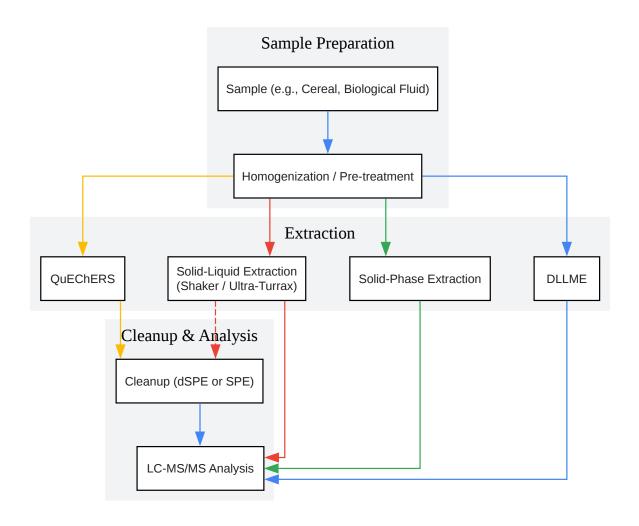
- Take a 5 mL water sample in a conical centrifuge tube.
- Rapidly inject a mixture of 1 mL of acetonitrile (disperser solvent) and 100 μ L of carbon tetrachloride (extraction solvent) into the water sample using a syringe.
- A cloudy solution will form. Centrifuge at 4000 rpm for 5 minutes.
- A small droplet of the extraction solvent containing the enriched analytes will sediment at the bottom of the tube.



 Collect the sedimented phase with a microsyringe and inject it into the LC-MS/MS system for analysis.[3]

Mandatory Visualization

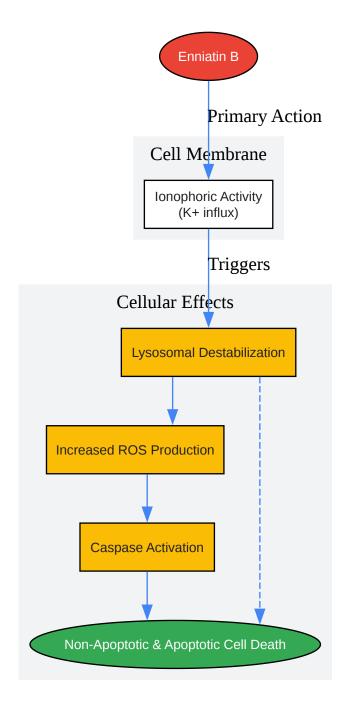
The following diagrams illustrate a general experimental workflow for **Enniatin B** extraction and the proposed signaling pathway of its cellular toxicity.



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Caption: Generalized workflow for **Enniatin B** extraction and analysis.





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Caption: Proposed signaling pathway for **Enniatin B**-induced cytotoxicity.

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